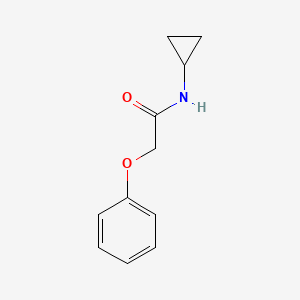

N-cyclopropyl-2-phenoxyacetamide

Description

N-cyclopropyl-2-phenoxyacetamide is an acetamide derivative characterized by a cyclopropylamine group attached to the nitrogen atom and a phenoxy moiety at the second position of the acetamide backbone. The compound’s molecular framework allows for versatile derivatization, making it a scaffold of interest in medicinal chemistry for optimizing solubility, metabolic stability, and binding affinity.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-cyclopropyl-2-phenoxyacetamide |

InChI |

InChI=1S/C11H13NO2/c13-11(12-9-6-7-9)8-14-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |

InChI Key |

UJNKUXYGHXANSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from 2-Chloro-N-cyclopropylacetamide and Phenol

This method involves the reaction of 2-chloro-N-cyclopropylacetamide with phenol in the presence of a suitable base to facilitate nucleophilic substitution, resulting in the formation of the target compound.

Synthesis via Phenoxyacetic Acid Derivatives

This approach utilizes phenoxyacetic acid or its esters as starting materials, which are subsequently coupled with cyclopropylamine to form the desired amide.

Smiles Rearrangement Route

This method employs a Smiles rearrangement strategy starting from appropriately substituted precursors.

Direct Synthesis Method

Preparation of 2-Chloro-N-cyclopropylacetamide (Precursor)

The first step in the direct synthesis involves preparing 2-chloro-N-cyclopropylacetamide, a key intermediate in the synthesis of this compound.

Procedure:

- To a stirred solution of cyclopropylamine (2 equiv, 87.6 mmol, 5.00 g) in dichloromethane (25 mL) in a 100 mL round bottom flask at 0°C, 2-chloroacetyl chloride (1 equiv, 43.6 mmol, 4.92 g) is added dropwise using an addition funnel.

- The resulting mixture is stirred for 2 hours at 0°C.

- The reaction mixture is vacuum filtered through a pad of celite.

- The filtrate is concentrated to yield a yellow-orange solid, which is slurried in hexane and refiltered.

- The solid is dried under vacuum for 30 minutes to give the desired product (5.40 g, 92.7% yield).

Spectral Data for 2-Chloro-N-cyclopropylacetamide:

1H NMR (400 MHz, CDCl3): δ 6.65 (s, 1H), 4.03 (s, 2H), 2.77-2.73 (m, 1H), 0.860-0.812 (m, 2H), 0.599-0.559 (m, 2H).

Synthesis of this compound

The second step involves the nucleophilic substitution of the chlorine atom in 2-chloro-N-cyclopropylacetamide by phenol to yield the target compound.

Procedure:

- In a reaction vessel, 2-chloro-N-cyclopropylacetamide (1 equiv) is combined with phenol (1.5-2.5 equiv) and a base such as potassium carbonate (2-2.5 equiv) in an appropriate solvent (e.g., toluene, dimethylformamide, or ethanol).

- The reaction mixture is heated to 60-110°C and stirred for 12-24 hours.

- After completion, the solvent is evaporated, and the crude product is worked up by washing with aqueous sodium hydroxide solution.

- The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

The synthesis yields this compound as a white solid with a melting point of 68.7-70.0°C and a typical yield of approximately 78%.

Spectral Data for this compound:

IR (KBr): 3292, 3067 cm-1 (characteristic N-H and C-H stretching bands).

Indirect Synthetic Methods

Synthesis via Phenoxyacetic Acid

This approach involves the preparation of phenoxyacetic acid or its derivatives, followed by amide coupling with cyclopropylamine.

Procedure:

- Preparation of phenoxyacetic acid:

- Phenol is treated with chloroacetic acid (or its ester) in the presence of a base (typically sodium hydroxide or potassium carbonate) in a suitable solvent.

- The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

- The resulting phenoxyacetic acid is isolated and purified.

Ester Route

An alternative indirect approach involves the use of phenoxyacetic acid esters as intermediates.

Procedure:

- Preparation of phenoxyacetate ester:

- Phenol is reacted with ethyl 2-bromoalkanoate in the presence of a base to provide the corresponding 2-(phenoxy)alkanoic acid ester.

- The ester is saponified to produce the corresponding acid.

- Amide formation:

Structure-Activity Relationships and Modifications

Various structural analogs of this compound have been synthesized to explore structure-activity relationships. These include compounds with different substituents on the phenyl ring or modifications of the cyclopropyl group.

Substituted Phenoxy Derivatives

Modifications of the phenoxy group have been explored, with substituents at various positions of the aromatic ring. These substitutions can significantly alter the biological properties of the resulting compounds.

Table 1. Examples of Substituted Phenoxy Derivatives

*Estimated yields based on similar reactions reported in the literature.

Comparative Analysis of Synthetic Methods

Different preparation methods for this compound have distinct advantages and limitations. This section compares the various approaches based on key parameters.

Yield and Efficiency

Table 2. Comparison of Synthetic Methods

| Synthetic Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct method (from 2-chloro-N-cyclopropylacetamide) | 75-80 | 12-24 | 60-110 | Single-step transformation, high yield | Requires pre-synthesis of chloroacetamide |

| Via phenoxyacetic acid | 65-75* | 24-36 (total) | 25-60 | Uses readily available starting materials | Multi-step process, potentially lower overall yield |

| Ester route | 60-70* | 36-48 (total) | 25-80 | Milder conditions for amide formation | More steps, time-consuming |

| Smiles rearrangement | 70-80* | 24-36 | 60-130 | Useful for complex substrates | Specialized reaction conditions required |

*Estimated yields based on similar reactions reported in the literature.

Reagent Selection and Optimization

The choice of base and solvent significantly impacts the efficiency of the nucleophilic substitution reaction to form this compound.

Table 3. Effect of Base and Solvent on Reaction Yield

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |

|---|---|---|---|---|

| K2CO3 | Toluene | 110 | 24 | 78-80 |

| K2CO3 | DMF | 80 | 12 | 75-78* |

| Cs2CO3 | DMF | 80 | 16 | 75-80* |

| NaOH | Water/EtOH | 60 | 24 | 60-65* |

| K2CO3 | Acetone | 60 | 24 | 65-70* |

*Estimated yields based on similar reactions reported in the literature.

Purification and Characterization

The purification of this compound typically involves recrystallization from suitable solvents, such as ethanol or ethanol/water mixtures, or column chromatography using appropriate solvent systems.

Recrystallization

Recrystallization is often the preferred method for purifying this compound, typically yielding a white crystalline solid with a melting point of 68.7-70.0°C.

Characterization Data

The following analytical data is characteristic of pure this compound:

- Appearance: White solid

- Melting point: 68.7-70.0°C

- IR (KBr): 3292 (N-H stretch), 3067 (aromatic C-H stretch) cm-1

- 1H NMR spectral patterns consistent with the proposed structure, including characteristic signals for the cyclopropyl group (typically 0.5-0.9 ppm) and phenoxy CH2 group (typically 4.4-4.6 ppm)

Applications in Synthesis

This compound serves as a versatile intermediate in the synthesis of various biologically active compounds and has been utilized in the preparation of:

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2-phenoxyacetic acid, while reduction may produce N-cyclopropyl-2-phenoxyethylamine.

Scientific Research Applications

N-cyclopropyl-2-phenoxyacetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could have implications for treating neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

Biological Studies: Its derivatives are investigated for their biological activities, including anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

N-cyclopropyl-2-(2-nitrophenoxy)acetamide (CAS 850217-82-2)

- Structure: Incorporates a nitro group (-NO₂) at the ortho position of the phenoxy ring.

- This modification could influence binding to targets like enzymes or receptors, as seen in nitro-containing pharmaceuticals (e.g., antimicrobials) .

2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxyhexan-2-yl]acetamide

- Structure: Features methyl groups at the 2- and 6-positions of the phenoxy ring and a formamido-hydroxyhexane chain.

- The hydroxy and formamido groups introduce hydrogen-bonding capacity, which may improve solubility and target specificity compared to the parent compound .

Modifications to the Cyclopropyl Group

N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide (CAS 1823824-06-1)

- Structure : Replaces the cyclopropyl hydrogen with fluorine and adds a chiral phenylethyl group.

- Impact: Fluorination increases metabolic stability by resisting oxidative degradation. The chiral center and bulky phenylethyl group may enhance stereoselective binding to targets, as observed in fluorinated pharmaceuticals like fluoroquinolones .

Additional Functional Group Additions

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide (CAS 874401-04-4)

- Structure : Includes a fluorophenylmethyl group attached to the cyclopropylamine nitrogen.

- Impact : The fluorobenzyl moiety introduces steric bulk and electron-withdrawing effects, which could modulate receptor affinity. Fluorine’s electronegativity may also alter π-π stacking interactions with aromatic residues in biological targets .

N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide

- Structure : Contains a diazenyl (-N=N-) linker and chloro-nitro substituents.

- Chloro and nitro groups enhance electrophilicity, possibly contributing to DNA alkylation or enzyme inhibition mechanisms .

Data Tables for Structural and Functional Comparison

Key Research Findings and Implications

Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., CAS 850217-82-2, ) may enhance reactivity but could increase toxicity risks.

Fluorination : Fluorinated analogs (e.g., CAS 1823824-06-1) demonstrate improved pharmacokinetic profiles, aligning with trends in fluorinated drug design .

Steric and Chiral Effects : Bulky substituents (e.g., fluorophenylmethyl in CAS 874401-04-4) and chiral centers (e.g., in compounds) highlight the importance of 3D structure in optimizing target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.